2-Amino-3-(naphthalen-2-yl)propan-1-ol
Overview
Description
“2-Amino-3-(naphthalen-2-yl)propan-1-ol” is a chemical compound with the molecular formula C13H15NO . It is also known as ANP.
Molecular Structure Analysis
The molecular structure of “this compound” consists of a naphthalene ring attached to a propanolamine group . The molecular weight of the compound is 201.26 g/mol.Scientific Research Applications
Physical Properties and Interactions
- Densities and Viscosities: A study by Han, Zhu, and Ma (2012) investigated the densities and viscosities of naphthalen-1-ol, naphthalen-2-ol, and 1-aminonaphthalene in various alcoholic solutions. This research provides insights into the solute-solvent and solute-solute interactions of similar naphthalene derivatives (Han, Zhu, & Ma, 2012).
Photophysical Studies
- Probe Photophysical Behavior: Moreno Cerezo et al. (2001) examined the photophysical behavior of probes including naphthalen-2-yl derivatives in various solvents. This study aids in understanding the emission properties of naphthalen derivatives under different solvent conditions (Moreno Cerezo et al., 2001).
Synthesis and Reactivity
- Synthesis of Naphtho-Fused Compounds: Research by Aleksandrov et al. (2017, 2018) explored the synthesis and electrophilic substitution reactions of naphtho-fused compounds derived from naphthalen-2-amine. These studies provide a framework for synthesizing complex structures related to 2-Amino-3-(naphthalen-2-yl)propan-1-ol (Aleksandrov et al., 2017) (Aleksandrov, El’chaninov, & Stepanov, 2018).
Organotin(IV) Compounds
- Fused Hexacyclic Organotin(IV) Compounds: González-Hernández et al. (2021) synthesized and characterized organotin(IV) complexes derived from naphthalen-2-ol. This research expands the understanding of organometallic chemistry involving naphthalen-2-yl derivatives (González-Hernández et al., 2021).
Spectroscopic and Docking Studies
- Molecular Docking Studies: Rajamani et al. (2019) conducted spectroscopic documentation and molecular docking studies of a compound synthesized from naphthalene-2-ol. The docking studies suggested potential antimicrobial applications (Rajamani et al., 2019).
Ring Contraction Studies
- Thallium(III)-Promoted Ring Contraction: Research by Ferraz and Silva (2002) explored the reaction of 2-(3,4-dihydro-1-naphthalen-1-yl)propan-1-ol derivatives with thallium trinitrate, highlighting the impact of protecting groups on ring contraction processes (Ferraz & Silva, 2002).
Anticancer Potential
- Anticancer Drug Synthesis: Nishizaki et al. (2014) synthesized a naftopidil analogue, demonstrating its efficacy in inducing cell death in various human cancer cell lines. This study provides insights into the potential therapeutic applications of naphthalen-2-yl derivatives in cancer treatment (Nishizaki et al., 2014).
Mechanism of Action
Mode of Action
It’s possible that the compound interacts with its targets through the amino and hydroxyl groups, but further studies are needed to confirm this .
Biochemical Pathways
The biochemical pathways affected by 2-Amino-3-(naphthalen-2-yl)propan-1-ol are not well defined. Given the structural similarity to other naphthalene derivatives, it may influence pathways involving aromatic compounds. More research is needed to elucidate the specific pathways affected .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well studied. As a small molecule, it may be absorbed in the gastrointestinal tract and distributed throughout the body. The compound’s metabolism and excretion pathways are unknown .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-Amino-3-(naphthalen-2-yl)propan-1-ol are not fully understood yet. It is known that this compound can interact with various enzymes and proteins. The nature of these interactions is complex and may involve binding to active sites or allosteric sites on the biomolecules .
Cellular Effects
Preliminary studies suggest that this compound may influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is hypothesized that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound may change over time. This could be due to the compound’s stability, degradation, or long-term effects on cellular function. More in vitro or in vivo studies are needed to confirm these observations .
Dosage Effects in Animal Models
The effects of this compound in animal models may vary with different dosages. Studies have yet to determine any threshold effects or toxic or adverse effects at high doses .
Metabolic Pathways
The metabolic pathways involving this compound are not well-defined. It is possible that this compound interacts with various enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
It is possible that this compound interacts with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
It is possible that specific targeting signals or post-translational modifications direct this compound to specific compartments or organelles .
Properties
IUPAC Name |
2-amino-3-naphthalen-2-ylpropan-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c14-13(9-15)8-10-5-6-11-3-1-2-4-12(11)7-10/h1-7,13,15H,8-9,14H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZJYDHODVGJYLK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)CC(CO)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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